molecular formula C24H32N2O6S3 B11214030 3,3'-sulfonylbis(N-cyclohexylbenzenesulfonamide)

3,3'-sulfonylbis(N-cyclohexylbenzenesulfonamide)

Cat. No.: B11214030
M. Wt: 540.7 g/mol
InChI Key: DTMNIAWBPMUJRY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,3’-sulfonylbis(N-cyclohexylbenzenesulfonamide) is a chemical compound with the molecular formula C24H34N2O4S2. It is a sulfonamide derivative, which means it contains a sulfonyl group attached to an amine group. This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3’-sulfonylbis(N-cyclohexylbenzenesulfonamide) typically involves the reaction of N-cyclohexylbenzenesulfonamide with a sulfonyl chloride derivative under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

In an industrial setting, the production of 3,3’-sulfonylbis(N-cyclohexylbenzenesulfonamide) may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and advanced purification techniques such as crystallization or chromatography is common to achieve the desired quality.

Chemical Reactions Analysis

Types of Reactions

3,3’-sulfonylbis(N-cyclohexylbenzenesulfonamide) can undergo various chemical reactions, including:

    Oxidation: The sulfonamide group can be oxidized to form sulfone derivatives.

    Reduction: The compound can be reduced to form amine derivatives.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Amine derivatives.

    Substitution: Halogenated or nitrated aromatic compounds.

Scientific Research Applications

3,3’-sulfonylbis(N-cyclohexylbenzenesulfonamide) has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of specialty chemicals and materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3,3’-sulfonylbis(N-cyclohexylbenzenesulfonamide) involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with biological molecules, potentially inhibiting enzyme activity or altering protein function. The compound may also interact with cellular membranes, affecting their permeability and function.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,3’-sulfonylbis(N-cyclohexylbenzenesulfonamide) is unique due to its specific structure, which combines the properties of sulfonamides and cyclohexyl groups. This combination imparts unique chemical reactivity and biological activity, making it valuable for various applications in research and industry.

Properties

Molecular Formula

C24H32N2O6S3

Molecular Weight

540.7 g/mol

IUPAC Name

N-cyclohexyl-3-[3-(cyclohexylsulfamoyl)phenyl]sulfonylbenzenesulfonamide

InChI

InChI=1S/C24H32N2O6S3/c27-33(28,21-13-7-15-23(17-21)34(29,30)25-19-9-3-1-4-10-19)22-14-8-16-24(18-22)35(31,32)26-20-11-5-2-6-12-20/h7-8,13-20,25-26H,1-6,9-12H2

InChI Key

DTMNIAWBPMUJRY-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)NS(=O)(=O)C2=CC=CC(=C2)S(=O)(=O)C3=CC(=CC=C3)S(=O)(=O)NC4CCCCC4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.